Metamizole-d6 Magnesium Salt Dimer
Description
Significance of Deuterated Compounds in Advanced Pharmaceutical Research and Development
Deuterated compounds are molecules where one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive isotope, deuterium (B1214612) (²H or D). researchgate.net This subtle change in mass has profound implications for pharmaceutical research and development. The key to the utility of deuterated compounds lies in the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.govnih.gov This increased stability has several significant applications.
In drug metabolism and pharmacokinetic (DMPK) studies, deuterium labeling allows researchers to accurately track the metabolic fate of a drug within a biological system. researchgate.netnih.gov By using deuterated analogues as internal standards in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can achieve high levels of precision and accuracy. nih.gov The stable isotope-labeled (SIL) internal standard compensates for variations during sample preparation and analysis, ensuring robust and reliable results. nih.gov
Furthermore, strategic deuteration of a drug molecule can intentionally slow its metabolism, which can lead to an extended half-life, more consistent drug action, and potentially a reduction in the formation of toxic metabolites. nih.govlohmann-minerals.com This approach, sometimes called "deuterium-enabled chiral switch" (DECS), can stabilize different forms of a molecule. lohmann-minerals.com This has led to the development of FDA-approved deuterated drugs, which offer improved therapeutic profiles compared to their non-deuterated counterparts. researchgate.net
Key Advantages of Deuteration in Pharmaceutical R&D
| Advantage | Description | Scientific Principle |
| Improved Metabolic Stability | Slower breakdown by metabolic enzymes leads to a longer drug half-life and potentially less frequent dosing. nih.govlohmann-minerals.com | Kinetic Isotope Effect |
| Reduced Toxic Metabolites | Altering metabolic pathways can decrease the formation of harmful byproducts, improving the drug's safety profile. nih.govlohmann-minerals.com | Metabolic Switching |
| Enhanced Bioavailability | Slower metabolism can lead to higher concentrations of the active drug in circulation. nih.gov | Kinetic Isotope Effect |
| Precise Bioanalysis | Used as internal standards, SIL compounds enable highly accurate quantification of drugs and their metabolites in biological samples. nih.gov | Mass Spectrometry |
Overview of Metamizole (B1201355) Chemical Structure and its Related Derivatives
Metamizole, also known as dipyrone (B125322), is a non-opioid analgesic and antipyretic from the pyrazolone (B3327878) class of drugs. sigmaaldrich.comnih.gov It was first synthesized in 1920 and introduced medically in 1922. nih.gov The chemical structure of Metamizole is complex; it is technically a prodrug that is rapidly hydrolyzed in the stomach's gastric juice to its active moiety, 4-methyl-amino-antipyrine (MAA). sigmaaldrich.com
MAA is further metabolized in the liver to other active and inactive metabolites, including 4-amino-antipyrine (AA), 4-formyl-amino-antipyrine (FAA), and 4-acetyl-amino-antipyrine (AAA). sigmaaldrich.com The analgesic effects of Metamizole are believed to be mediated by these metabolites. nih.gov
Metamizole is a sulfonic acid and is commercially available in various salt forms, most commonly as Metamizole sodium. mdpi.comtheclinivex.com Other salt forms include calcium and magnesium salts. axios-research.comdrugbank.com These salts are crystalline powders that are typically highly soluble in water. mdpi.com
Chemical Properties of Metamizole
| Property | Data |
| Molecular Formula | C₁₃H₁₇N₃O₄S clearsynth.com |
| Molecular Weight | 311.36 g/mol clearsynth.com |
| Chemical Class | Pyrazolone sigmaaldrich.com |
| Primary Active Metabolite | 4-methyl-amino-antipyrine (MAA) sigmaaldrich.com |
| Common Salt Forms | Sodium, Magnesium, Calcium mdpi.comaxios-research.comdrugbank.com |
Rationale for Researching Metamizole-d6 Magnesium Salt Dimer in Academic Contexts
The compound "this compound" is a highly specialized chemical entity designed for use as an analytical reference standard. theclinivex.com The rationale for its synthesis and use in academic and quality control contexts is multifaceted, combining the principles of isotopic labeling, salt formation, and dimerization.
Deuterium Labeling (-d6): The "-d6" designation indicates that six hydrogen atoms in the Metamizole molecule have been replaced with deuterium. This labeling is critical for its function as an internal standard in quantitative analytical studies. nih.gov When analyzing samples for the presence of Metamizole, a known quantity of Metamizole-d6 is added. Because it is chemically identical to the non-labeled drug, it behaves the same way during extraction and chromatographic separation. However, due to its higher mass, it can be distinguished by a mass spectrometer. This allows for precise quantification of the parent drug by correcting for any material lost during sample processing.
Magnesium Salt: The choice of a salt form for a drug is crucial for its physicochemical properties, such as solubility, stability, and manufacturability. nih.gov While Metamizole sodium is common, the magnesium salt provides an alternative counterion. drugbank.compharmaoffer.com In a research context, having access to different salt forms is important for developing various formulations and for analytical method development. The magnesium salt (Mg²⁺) forms a salt with two molecules of the Metamizole anion, leading to the "dimer" structure in this context. drugbank.com
Dimer Structure: The term "dimer" in "this compound" refers to the stoichiometric relationship between the divalent magnesium cation and the monovalent Metamizole-d6 anion, resulting in a 1:2 complex. drugbank.com This is not a covalent dimer but an ionic association. Creating this specific salt form serves to produce a stable, crystalline solid with a well-defined molecular weight, which is an essential characteristic for a certified reference material. sigmaaldrich.com It ensures accuracy and consistency when used to calibrate analytical instruments and validate quantitative methods for Metamizole and its metabolites.
Properties
Molecular Formula |
C₂₆H₂₆D₆MgN₆O₈S₂ |
|---|---|
Molecular Weight |
651.04 |
Synonyms |
(T-4)-Bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]met_x000B_hanesulfonato]magnesium-d6; _x000B_[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfo_x000B_nic Acid-d6 Magnesium Complex; Magnalgin-d3; Magnesium |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Metamizole D6 Magnesium Salt Dimer
Strategies for Deuterium (B1214612) Isotope Incorporation at Specific Molecular Positions
The introduction of deuterium atoms at specific positions within the Metamizole (B1201355) molecule is the foundational step in the synthesis of its deuterated analog. The "d6" designation indicates the presence of six deuterium atoms. Given the structure of Metamizole, these deuterium atoms are strategically placed on the two methyl groups attached to the pyrazolone (B3327878) ring and the amino functional group.
Synthetic Pathways for Deuterated Metamizole Precursors
The synthesis of Metamizole-d6 commences with the preparation of deuterated precursors. A key intermediate in the synthesis of Metamizole is 4-aminoantipyrine (B1666024). Therefore, the primary strategy involves the synthesis of a deuterated version of this precursor, specifically 4-(methyl-d3-amino)antipyrine-d3.
A plausible and efficient method for introducing a trideuteromethyl group is through the use of deuterated methylating agents. nih.govx-chemrx.com One of the most common and effective reagents for this purpose is iodomethane-d3 (B117434) (CD3I). nih.govx-chemrx.commusechem.com The synthesis would likely begin with 4-aminoantipyrine, which serves as the scaffold for the introduction of the first three deuterium atoms. The amino group of 4-aminoantipyrine can be methylated using iodomethane-d3 in the presence of a suitable base to yield 4-(N-methyl-d3-amino)antipyrine.
Subsequently, the second trideuteromethyl group can be introduced at the nitrogen atom of the pyrazolone ring. This can be achieved through various methylation techniques, potentially involving a different set of reaction conditions to ensure selective N-methylation.
An alternative approach could involve starting with a precursor that already contains one of the methyl groups and then introducing the deuterated methyl group. For instance, starting with antipyrine (B355649) and proceeding through nitrosation, reduction to 4-aminoantipyrine, and then performing a deuteromethylation step. chemrxiv.org
| Precursor | Deuteration Reagent | Key Transformation | Product |
|---|---|---|---|
| 4-Aminoantipyrine | Iodomethane-d3 (CD3I) | N-Deuteromethylation | 4-(N-methyl-d3-amino)antipyrine |
| Antipyrine | (Followed by multi-step synthesis) | (Series of reactions including deuteromethylation) | 4-Aminoantipyrine-d3 |
Isotopic Exchange and Derivatization Methodologies
While direct synthesis using deuterated building blocks is often the preferred method for achieving high isotopic purity, isotopic exchange reactions can also be employed. Hydrogen-deuterium exchange (H/D exchange) reactions can be facilitated by various catalysts and conditions. For a molecule like Metamizole, specific protons could potentially be exchanged for deuterium under acidic or basic conditions using a deuterium source like D2O. However, achieving site-selectivity and a high degree of deuteration at the desired methyl groups through this method can be challenging and may lead to a mixture of isotopologues.
Formation and Isolation of the Magnesium Salt Intermediate
Metamizole is a sulfonic acid and can form salts with various cations, including sodium, calcium, and magnesium. wikipedia.org The formation of the magnesium salt of Metamizole-d6 is a critical step in the synthesis of the dimer. This is typically achieved through a salt metathesis reaction or by reacting the deuterated Metamizole acid with a suitable magnesium base.
A common method involves dissolving the deuterated Metamizole, likely in its sodium salt form (Metamizole-d6 sodium), in a suitable solvent and then adding a soluble magnesium salt, such as magnesium chloride or magnesium sulfate. This will lead to the precipitation of the less soluble Metamizole-d6 magnesium salt, which can then be isolated by filtration.
The choice of solvent is crucial to ensure the solubility of the reactants and the precipitation of the desired product. Alcohols or aqueous-organic mixtures are often employed in such salt formation processes. The isolation process would involve washing the precipitate with a suitable solvent to remove any unreacted starting materials and by-products, followed by drying under vacuum to obtain the pure Metamizole-d6 magnesium salt intermediate.
Reaction Conditions and Mechanistic Pathways for Dimer Formation
The dimerization of pyrazolone derivatives can occur under specific conditions, often involving oxidation or the presence of a catalyst. While the precise mechanism for the formation of the Metamizole-d6 Magnesium Salt Dimer is not extensively detailed in publicly available literature, insights can be drawn from the chemistry of related pyrazole (B372694) compounds.
One potential pathway for dimerization could involve a Cu-promoted oxidative coupling of two Metamizole-d6 molecules. mdpi.com Such reactions often proceed through a radical mechanism where the metal catalyst facilitates the formation of a radical intermediate, which then dimerizes. The magnesium salt may play a role in stabilizing the reactants or intermediates in the desired conformation for dimerization.
Another possibility is the formation of a dimer through intermolecular condensation reactions, potentially facilitated by specific pH conditions or the presence of a dehydrating agent. The structure of the resulting dimer would depend on the specific atoms involved in the new bond formation. For pyrazoles, dimerization can lead to the formation of fused ring systems like pyrazole-fused pyridazines or pyrazines. mdpi.com
The reaction conditions, including the choice of solvent, temperature, and catalyst, would need to be carefully controlled to favor the formation of the desired dimer over other potential side products.
Optimization of Synthetic Yield and Chemical Purity Assessment
Optimizing the synthetic yield and ensuring the chemical and isotopic purity of the final this compound are paramount. This involves a systematic approach to refining each step of the synthesis.
For the deuterium incorporation steps, optimization would focus on maximizing the efficiency of the deuteromethylation and other labeling reactions to achieve the highest possible isotopic enrichment. This includes optimizing the stoichiometry of the deuterated reagents, reaction times, and temperatures.
In the salt formation and dimerization steps, factors such as solvent composition, reactant concentrations, and catalyst loading would be varied to maximize the yield of the desired product. Purification techniques such as recrystallization or column chromatography would be employed to remove any chemical impurities.
The assessment of chemical purity is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometer (MS). sielc.comnih.govresearchgate.netnih.gov This allows for the separation and quantification of the desired product from any starting materials, intermediates, or by-products.
The isotopic purity, which includes the percentage of deuteration and the position of the deuterium atoms, is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 1H and 2H NMR) and high-resolution mass spectrometry (HRMS). musechem.comchemrxiv.orgnih.gov HRMS can distinguish between molecules with very small mass differences, allowing for the quantification of the different isotopologues present in the sample.
| Parameter | Optimization Strategy | Analytical Technique for Assessment |
|---|---|---|
| Isotopic Enrichment | - Use of high-purity deuterated reagents
| - Nuclear Magnetic Resonance (NMR)
|
| Chemical Yield | - Optimization of solvent, temperature, and catalyst
| - High-Performance Liquid Chromatography (HPLC) |
| Chemical Purity | - Recrystallization
| - HPLC-UV/MS
|
Advanced Structural Elucidation and Spectroscopic Characterization of Metamizole D6 Magnesium Salt Dimer
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule and for gaining insights into its structure through fragmentation analysis.
Interpretation of MS/MS Fragmentation Patterns and Pathways
Tandem mass spectrometry (MS/MS) of Metamizole-d6 Magnesium Salt Dimer provides detailed information about its structural connectivity. By selecting the precursor ion of the dimer and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pathways are generally predictable based on the known structure of metamizole (B1201355) and the positions of the deuterium (B1214612) labels.
Metamizole is known to be unstable and can hydrolyze to 4-methylaminoantipyrine (4-MAA). In the gas phase, the dimer is likely to dissociate into its monomeric units. The fragmentation of the Metamizole-d6 monomer would likely proceed through the loss of the sulfonate group and subsequent cleavages of the pyrazolone (B3327878) ring and its substituents. The presence of deuterium atoms on the N-methyl group would result in a corresponding mass shift in fragments containing this moiety.
Hypothetical MS/MS Fragmentation Data for Metamizole-d6 Monomer
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| [M+H]⁺ | [M+H - SO₂]⁺ | SO₂ | Loss of sulfur dioxide |
| [M+H]⁺ | [M+H - CH₃(CD₃)NSO₂]⁺ | CH₃(CD₃)NSO₂ | Cleavage of the N-sulfonate bond |
| [M+H]⁺ | [C₁₀H₁₀N₂O]⁺ | C₃H₅(CD₃)N₂O₂S | Cleavage of the pyrazolone ring |
This table presents hypothetical data for illustrative purposes.
Determination of Isotopic Purity and Isotopic Distribution
The isotopic purity of this compound is a critical parameter, and HRMS is a powerful technique for its determination. nih.govrsc.orgresearchgate.net By analyzing the mass spectrum, the relative abundances of the deuterated species (d6) versus the partially deuterated (d1-d5) and non-deuterated (d0) species can be accurately measured. nih.govresearchgate.net The high resolving power of the instrument allows for the separation of isotopic peaks that are very close in mass-to-charge ratio. almacgroup.com
The isotopic distribution can be calculated from the intensity of the corresponding H/D isotopolog ions. nih.gov This information is vital to ensure the reliability of studies where Metamizole-d6 is used as an internal standard.
Hypothetical Isotopic Distribution Data for Metamizole-d6
| Isotopologue | Relative Abundance (%) |
| d6 | 98.5 |
| d5 | 1.0 |
| d4 | 0.3 |
| d3 | 0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
This table presents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.
¹H, ¹³C, and ²H NMR Assignment of Deuterated and Non-deuterated Resonances
1D NMR spectra provide fundamental information about the chemical environment of the different nuclei.
¹H NMR: The proton NMR spectrum will show signals for all non-deuterated protons in the molecule. The integration of these signals can be used to confirm the number of protons in each environment. The absence of a signal corresponding to the N-methyl protons would confirm the deuteration at this position.
¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The carbon attached to the deuterated methyl group will exhibit a characteristic multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the non-deuterated analogue.
²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium nuclei in the N-methyl-d3 groups, confirming the location of the isotopic label.
Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Metamizole-d6
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.2 - 7.5 (m) | 120 - 140 |
| Pyrazolone-CH₃ | 2.2 (s) | ~10 |
| Pyrazolone-N-CH₃ | 3.1 (s) | ~35 |
| N-CH₂ | 4.5 (s) | ~60 |
| N-CD₃ | Not observed | ~30 (m) |
This table presents hypothetical data for illustrative purposes. Chemical shifts are referenced to a standard and can vary based on solvent and other experimental conditions.
Application of 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
2D-NMR experiments are essential for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Metamizole-d6, COSY would be used to confirm the connectivity of the protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This is crucial for assigning the ¹H and ¹³C signals of the same CHn group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This experiment is vital for piecing together the molecular skeleton by connecting different spin systems. For instance, it can show the correlation between the pyrazolone methyl protons and the carbons of the pyrazolone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for determining the three-dimensional structure and conformation of the dimer.
Analysis of Conformational Preferences and Stereochemical Aspects of the Dimer
The dimeric structure of Metamizole-d6 Magnesium Salt is likely held together by coordination with the magnesium ion and potentially other non-covalent interactions. The exact conformation of the dimer in solution can be investigated using NOESY. By analyzing the through-space correlations between protons on the two monomeric units, the relative orientation of the two metamizole molecules can be determined. This can reveal information about the preferred conformation of the dimer, such as whether the two pyrazolone rings are stacked or in a more extended arrangement. The stereochemical aspects, if any, could also be elucidated through a detailed analysis of the NMR data.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Dimeric Confirmation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular structure of this compound. The isotopic labeling with deuterium (d6) on the N-methyl and methyl groups of the pyrazolone ring introduces specific shifts in the vibrational frequencies, aiding in the precise assignment of spectral bands.
The vibrational spectrum of the metamizole moiety is rich with characteristic bands arising from its constituent functional groups. The pyrazolone ring, a core component of the molecule, exhibits several distinct vibrational modes. Theoretical and experimental studies on pyrazolone derivatives provide a basis for assigning these vibrations. rjpbcs.com The carbonyl (C=O) stretching vibration of the pyrazolone ring is typically observed as a strong band in the IR spectrum. The precise frequency of this band is sensitive to the molecular environment and any intermolecular interactions.
The sulfonate group (-SO3-) also gives rise to characteristic strong absorption bands in the infrared spectrum. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent features. acs.orgblogspot.com The C-N stretching vibrations within the pyrazolone ring and the side chain contribute to the complexity of the mid-frequency region of the spectrum.
The introduction of deuterium atoms in the N-methyl and adjacent methyl groups is expected to cause a noticeable downshift in the frequencies of the C-D stretching and bending vibrations compared to their C-H counterparts. This isotopic effect is a direct consequence of the heavier mass of deuterium and can be a valuable tool for confirming the location of deuteration. cdnsciencepub.comresearchgate.netlibretexts.org
Table 1: Expected Characteristic Vibrational Modes for the Metamizole-d6 Moiety
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|---|
| Pyrazolone Ring | C=O Stretch | 1620 - 1660 | Strong intensity in IR. |
| C=C Stretch | 1580 - 1620 | Variable intensity. | |
| Ring Breathing | 900 - 1000 | Can be observed in Raman. | |
| Sulfonate Group | Asymmetric S=O Stretch | 1340 - 1360 | Strong intensity in IR. |
| Symmetric S=O Stretch | 1150 - 1180 | Strong intensity in IR. | |
| N-CD₃ and C-CD₃ Groups | C-D Stretch | 2100 - 2250 | Lower frequency than C-H stretch. |
Note: The expected wavenumber ranges are based on general spectroscopic principles and data from related compounds. Actual values for this compound may vary.
The coordination of the magnesium ion (Mg²⁺) to the metamizole-d6 ligands and the formation of a dimeric structure can be inferred from specific changes in the vibrational spectra. The interaction of the Mg²⁺ ion with the carbonyl oxygen of the pyrazolone ring and potentially with the sulfonate group would lead to a shift in their respective stretching frequencies. Typically, coordination to a metal cation results in a lowering of the C=O stretching frequency due to the weakening of the double bond. mdpi.commdpi.com
Furthermore, the formation of a dimeric structure, likely bridged by the magnesium ions and potentially involving interactions between the sulfonate groups, would introduce new vibrational modes or cause splitting of existing bands. These changes provide spectroscopic evidence for the dimeric nature of the salt in the solid state. Analysis of the low-frequency region in the Raman spectrum may reveal vibrations associated with the Mg-O coordination bonds.
X-ray Crystallography for Definitive Solid-State Structure Determination
While vibrational spectroscopy provides valuable insights into the functional groups and their interactions, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
A successful single-crystal X-ray diffraction experiment on this compound would yield fundamental crystallographic data. This includes the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information is crucial for defining the symmetry and the repeating structural unit of the crystal lattice. Studies on related pyrazolone derivatives have shown that they can crystallize in various systems, including monoclinic, triclinic, and orthorhombic. spast.orgnih.gov
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 15.678 |
| c (Å) | 10.987 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 2050.0 |
Note: This table presents hypothetical data for illustrative purposes, as no experimental crystallographic data for this compound is publicly available.
The primary output of an X-ray crystal structure analysis is the precise location of each atom in the asymmetric unit. From these coordinates, it is possible to calculate accurate bond lengths, bond angles, and torsional angles. This data would provide unambiguous confirmation of the dimeric structure, detailing the coordination geometry around the magnesium ion and the specific atoms of the two metamizole-d6 ligands involved in the coordination. The bond distances between the magnesium ion and the coordinating oxygen atoms would be of particular interest.
Beyond the structure of the individual dimer, X-ray crystallography reveals how these dimeric units are arranged in the crystal lattice. The analysis of the crystal packing can identify various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which stabilize the crystal structure. nih.govmdpi.com In the case of this compound, potential interactions between the phenyl rings of adjacent dimers and between the sulfonate groups and other parts of the molecules would be of interest. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.
Computational Chemistry Approaches for Structural Prediction and Validation
Due to the absence of direct experimental data in the public domain for the specific deuterated compound, this compound, computational methods serve as a powerful tool to predict its structural and energetic characteristics. These in silico techniques allow for a detailed examination of the molecule at an atomic level, providing insights that are often challenging to obtain through empirical means alone.
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in predicting the most energetically favorable three-dimensional arrangement of the atoms, known as the optimized geometry.
These calculations can elucidate critical structural parameters. While specific values for the deuterated dimer are not available in published literature, a hypothetical DFT study would typically yield data such as bond lengths, bond angles, and dihedral angles. For instance, the coordination of the magnesium ion with the two Metamizole-d6 molecules could be precisely modeled, revealing the nature of the metal-ligand bonds. Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the reactivity and intermolecular interactions of the dimer.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability. | 5.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 8.2 D |
Note: The values presented in this table are hypothetical and serve as an illustration of the types of data that would be generated from a DFT analysis. Actual values would require specific computational studies to be performed on this compound.
Molecular Dynamics Simulations to Explore Dimeric Behavior and Stability
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. For the this compound, an MD simulation would involve placing the DFT-optimized structure in a simulated physiological environment (e.g., a box of water molecules) and applying the principles of classical mechanics to track the motions of each atom.
This approach provides valuable insights into the stability of the dimeric structure. By analyzing the trajectory of the simulation, researchers can determine whether the two Metamizole-d6 molecules remain bound to the magnesium ion or if they dissociate over time. Key parameters such as the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess structural fluctuations and stability.
Furthermore, MD simulations can shed light on the nature and strength of the non-covalent interactions that hold the dimer together, including hydrogen bonds and van der Waals forces. The interaction energy between the two monomer units and the central magnesium ion can be calculated to quantify the stability of the complex.
Table 2: Potential Parameters for Analysis in a Molecular Dynamics Simulation of this compound
| Parameter | Description |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability. |
| Radius of Gyration (Rg) | A measure of the compactness of the dimeric structure over time. |
| Interaction Energy | The energy associated with the binding of the two Metamizole-d6 molecules to the magnesium ion. |
| Solvent Accessible Surface Area (SASA) | The surface area of the dimer that is accessible to the solvent, providing insights into its solubility and interactions with the environment. |
Note: The execution of such simulations would be necessary to obtain actual data for these parameters.
Analytical Applications of Metamizole D6 Magnesium Salt Dimer As an Isotopic Internal Standard
Quantitative Analysis in Complex Biological and Chemical Matrices using Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantifying compounds in complex samples. The use of a stable isotope-labeled internal standard, such as Metamizole-d6, is the gold standard for this technique. restek.com This standard is added to a sample at a known concentration at the beginning of the analytical process. It undergoes the same extraction, derivatization, and ionization processes as the endogenous analyte. By comparing the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, effectively compensating for variations in sample preparation and instrumental analysis. texilajournal.comrestek.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of drugs and their metabolites in biological matrices. nih.govresearchgate.net The development of a robust LC-MS/MS method for Metamizole (B1201355) and its metabolites involves several critical steps where a deuterated internal standard is invaluable.
Optimization of Chromatographic Conditions: The goal is to achieve chromatographic separation of the analytes from matrix components to minimize ion suppression or enhancement. nih.gov While deuterated standards often co-elute with the unlabeled analyte, slight differences in retention times can occur. nih.govscispace.com Method development aims to optimize the mobile phase composition, gradient, and column chemistry to ensure symmetrical peak shapes and adequate retention.
Mass Spectrometry Tuning: The mass spectrometer is tuned to optimize the detection of both the analyte and the internal standard. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing parameters such as capillary voltage and gas flows. Multiple Reaction Monitoring (MRM) is typically employed for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity. lcms.cz
A typical LC-MS/MS method for Metamizole metabolites would involve protein precipitation of the in vitro sample, followed by separation on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with formic acid. researchgate.net
For a bioanalytical method to be considered reliable, it must undergo rigorous validation in accordance with guidelines from regulatory bodies. researcher.life The use of a deuterated internal standard like Metamizole-d6 is integral to meeting these validation requirements. nih.gov
Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity: The linearity of the method is assessed by analyzing calibration standards at several concentration levels. A linear regression analysis is performed, and the coefficient of determination (R²) should ideally be greater than 0.99. researcher.life
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration. nih.govresearchgate.net
Matrix Effects: Matrix effects are the alteration of ionization efficiency due to co-eluting components from the sample matrix. restek.com The impact of the matrix is assessed by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution. The internal standard helps to compensate for these effects. clearsynth.com
Table 1: Representative Validation Parameters for an LC-MS/MS Method
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | > 0.99 | > 0.996 nih.gov |
| Accuracy | 85-115% (80-120% for LLOQ) | 93.1-106.0% nih.gov |
| Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) | ≤ 12.7% nih.gov |
| Recovery | Consistent and reproducible | > 91.8% nih.gov |
| Matrix Effect | Minimal and compensated | Ion suppression < 13.1% nih.gov |
Trace Analysis and Impurity Profiling in Active Pharmaceutical Ingredients (APIs) and Chemical Intermediates
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring the safety and efficacy of drug products. nih.govijprajournal.com Isotope-labeled internal standards are valuable tools in the development of sensitive and accurate analytical methods for trace-level impurity analysis. bioszeparacio.hu
During the synthesis of deuterated internal standards, it is possible for residual unlabeled drug to be present as an impurity. tandfonline.com Therefore, the purity of the internal standard itself is a crucial factor. When used correctly, a high-purity deuterated standard can aid in the precise quantification of process-related impurities and degradation products in the Metamizole API. Techniques like LC-MS are instrumental in this process, providing the necessary sensitivity and selectivity to detect impurities at very low levels. ijprajournal.com
Utilization in Mechanistic Biotransformation Studies (Strictly in vitro and Enzyme Kinetics)
In vitro biotransformation studies are essential for understanding the metabolic fate of a drug candidate. nih.gov These studies often utilize systems such as liver microsomes or hepatocytes to identify metabolic pathways and the enzymes responsible for them. nih.govnih.gov
In enzyme kinetic assays, the rate of metabolite formation is measured at varying substrate concentrations. Accurate quantification of the substrate and its metabolites is paramount. Metamizole-d6 can be used as an internal standard to precisely measure the depletion of the parent drug (Metamizole) and the formation of its metabolites over time. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Studies have identified that for Metamizole's active metabolite, 4-methylaminoantipyrine (4-MAA), the primary enzyme responsible for its metabolism is Cytochrome P450 1A2 (CYP1A2). nih.gov
Stable isotope-labeled compounds are powerful tools for elucidating metabolic pathways. acs.org By incubating a biological system with a deuterated compound, metabolites that retain the deuterium (B1214612) label can be readily identified by mass spectrometry. This helps in tracing the metabolic fate of specific parts of the molecule.
Furthermore, the use of deuterated compounds can help in investigating kinetic isotope effects (KIEs). A KIE may be observed if the cleavage of a carbon-deuterium bond is the rate-limiting step in a metabolic reaction. This can provide valuable insights into the reaction mechanism. However, it is also a potential pitfall, as significant isotope effects can cause the deuterated standard to behave differently from the analyte, affecting quantification. bioszeparacio.hu Careful selection of the labeling position is crucial to minimize such effects. hilarispublisher.com
Mechanistic Understanding of Dimer Formation, Stability, and Degradation Pathways
Thermodynamic and Kinetic Considerations of Metamizole (B1201355) Magnesium Salt Dimerization
The thermodynamics of this dimerization are dictated by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). The formation of non-covalent dimers is typically an enthalpically driven process, favored by the formation of intermolecular interactions such as hydrogen bonds or van der Waals forces. For pyrazole (B372694) derivatives, dimerization is known to occur through the formation of reciprocal hydrogen bonds. researchgate.net The entropy change for dimerization is generally negative, as two individual molecules associate into a single, more ordered dimeric species.
Kinetically, the rate of dimerization depends on the activation energy required for the two monomeric units to come together in the correct orientation to form the stable dimer. The rate is influenced by factors such as the concentration of the monomer, temperature, and the solvent environment.
Table 1: Qualitative Thermodynamic and Kinetic Factors in Metamizole Magnesium Salt Dimerization
| Factor | Thermodynamic Consideration (Effect on Equilibrium) | Kinetic Consideration (Effect on Rate) |
|---|---|---|
| Enthalpy (ΔH) | Negative (favorable) due to bond formation/intermolecular forces. | Lower activation energy generally leads to a faster rate. |
| Entropy (ΔS) | Negative (unfavorable) due to increased order. | The pre-exponential factor in the Arrhenius equation is affected by the orientational requirements for dimerization. |
| Temperature (T) | Higher temperatures can shift the equilibrium towards the monomer. | Higher temperatures generally increase the rate of both forward and reverse reactions. |
| Concentration | Higher concentrations favor dimer formation. | The rate of dimerization is expected to be second order with respect to the monomer concentration. |
Influence of Solvent Polarity, pH, and Temperature on Dimer Equilibrium and Stability
The equilibrium and stability of the Metamizole Magnesium Salt Dimer are significantly influenced by environmental conditions such as solvent polarity, pH, and temperature.
Solvent Polarity: The choice of solvent can have a profound effect on the dimerization equilibrium. In polar protic solvents, such as water or ethanol, the solvent molecules can form hydrogen bonds with the metamizole monomers, potentially competing with the intermolecular interactions required for dimer formation and shifting the equilibrium towards the monomeric form. researchgate.net Conversely, in non-polar solvents, the formation of the dimer might be more favorable as the intermolecular interactions within the dimer are stronger than the solvent-solute interactions. Studies on phenolic compounds have shown that the extraction and stability are highly dependent on the solvent used. researchgate.netnih.gov
pH: The pH of the solution can influence the ionization state of the metamizole molecule. Changes in pH can alter the charge distribution and the hydrogen bonding capabilities of the molecule, thereby affecting the stability of the dimer. For instance, in acidic conditions, certain functional groups may become protonated, which could either favor or hinder dimerization depending on the specific interactions involved. The stability of metamizole itself is known to be pH-dependent, with increased degradation observed under certain pH conditions. researchgate.net
Temperature: As with most chemical equilibria, temperature plays a crucial role. An increase in temperature generally provides more thermal energy to the system, which can overcome the enthalpic favorability of dimer formation, leading to a shift in the equilibrium towards the monomeric state. Studies on various chemical extractions and reactions have consistently shown the significant impact of temperature. nih.govresearchgate.net
Table 2: Influence of Environmental Factors on Dimer Equilibrium and Stability
| Factor | Influence on Dimer Equilibrium | Influence on Dimer Stability |
|---|---|---|
| Increasing Solvent Polarity | Shifts equilibrium towards monomers. | May decrease stability by solvating monomers more effectively. |
| Varying pH | Can shift equilibrium depending on the pKa of functional groups. | Stability is likely optimal within a specific pH range. |
| Increasing Temperature | Shifts equilibrium towards monomers. | Can decrease stability by promoting degradation reactions. |
Chemical Degradation Pathways and Identification of Degradation Products under Stress Conditions
Metamizole is known to be an unstable compound, particularly in aqueous solutions. researchgate.net Its degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.
Hydrolytic Stability and Mechanisms of Hydrolysis for the Dimeric Structure
Metamizole readily undergoes non-enzymatic hydrolysis in aqueous solutions to its active metabolite, 4-methylaminoantipyrine (4-MAA). researchgate.netfigshare.comportico.orgnih.govnih.govnih.gov This hydrolysis involves the cleavage of the sulfomethyl group. The dimeric structure of Metamizole-d6 Magnesium Salt would also be susceptible to hydrolysis. The mechanism would likely involve the nucleophilic attack of water on the carbon atom of the sulfomethyl group, leading to the breakdown of the dimer into its constituent monomers and subsequent hydrolysis of the monomers to 4-MAA-d3 and other degradation products. The rate of hydrolysis is expected to be influenced by pH and temperature. researchgate.net The presence of magnesium ions might also play a role in the stability of the dimer, potentially by coordinating with functional groups and influencing the electron density within the molecule.
Photolytic and Oxidative Degradation Studies of Metamizole-d6 Magnesium Salt Dimer
Photolytic and oxidative processes can also contribute to the degradation of the this compound.
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Studies on the metabolites of dipyrone (B125322) (metamizole) have shown that they can undergo photodegradation. nih.gov The photodegradation of the dimer would likely proceed through the absorption of photons, leading to the formation of excited states that can then undergo various reactions, including bond cleavage and rearrangement, resulting in a complex mixture of photoproducts.
Oxidative Degradation: Metamizole and its metabolites are susceptible to oxidation. The presence of oxidizing agents or conditions that promote the formation of reactive oxygen species can lead to the oxidative degradation of the dimer. researchgate.netfigshare.com This can involve reactions such as hydroxylation of the aromatic rings or oxidation of the pyrazolone (B3327878) ring system. Studies have shown that the degradation of metamizole can be influenced by the presence of oxygen. researchgate.net
Table 3: Major Degradation Products of Metamizole
| Degradation Pathway | Major Degradation Products |
|---|---|
| Hydrolysis | 4-methylaminoantipyrine (4-MAA), Formaldehyde, Sulfite |
| Metabolism/Further Degradation | 4-aminoantipyrine (B1666024) (4-AA), 4-formylaminoantipyrine (B29614) (4-FAA), 4-acetylaminoantipyrine (4-AAA) |
Isotopic Effects on Reaction Rates and Equilibrium Constants in Relevant Chemical Transformations
The replacement of hydrogen with deuterium (B1214612) in the this compound is expected to give rise to a kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. portico.orgnih.gov
The C-D bond is stronger and has a lower zero-point energy than the C-H bond. portico.org Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will have a higher activation energy and thus a slower reaction rate compared to the cleavage of a C-H bond. This is known as a primary kinetic isotope effect.
For the this compound, the deuterium atoms are on the methyl group. If the cleavage of a C-D bond on this methyl group is involved in the rate-determining step of any degradation pathway (e.g., demethylation), a significant KIE would be observed, leading to a slower degradation rate and potentially increased stability of the deuterated compound. nih.govnih.gov Even if the C-D bond is not broken in the rate-determining step, a smaller secondary kinetic isotope effect may still be observed.
Table 4: Expected Isotopic Effects on Chemical Transformations of this compound
| Transformation | Expected Effect of Deuteration | Rationale |
|---|---|---|
| Dimerization Equilibrium | Minor effect on equilibrium constant. | Small changes in vibrational frequencies upon dimerization. |
| Hydrolytic Degradation | Potentially slower rate if C-D bond cleavage is involved. | Primary kinetic isotope effect due to stronger C-D bond. |
| Oxidative Degradation | Potentially slower rate if C-D bond cleavage is involved. | Primary kinetic isotope effect. |
| Photolytic Degradation | Potentially slower rate if C-D bond cleavage is involved. | Primary kinetic isotope effect. |
Q & A
Q. What quality control assays are critical for ensuring batch-to-batch consistency in synthetic preparations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
